Cyclosporin A-d3

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Quantitation of Cyclosporin A by LC-MS/MS is compromised by matrix effects and ionization variability. Structural analog IS (e.g., Cyclosporin D) exhibits differential ionization, causing systematic bias. Cyclosporin A-d3 (CAS 222295-76-3) is the gold-standard deuterated IS that co-elutes with the analyte for superior matrix effect correction. • Quantifies across 2-1250 ng/mL therapeutic range • Intra-/inter-assay CV <15%, meeting FDA/EMA guidelines • Isotopic purity ≥98 atom % D; +3 Da mass shift for MS resolution

Molecular Formula C62H111N11O12
Molecular Weight 1205.6 g/mol
Cat. No. B12406148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-d3
Molecular FormulaC62H111N11O12
Molecular Weight1205.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3
InChIKeyPMATZTZNYRCHOR-UTBLHNIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A-d3: Overview and Primary Use


Cyclosporin A-d3 (CAS 222295-76-3) is a stable isotope-labeled analog of the cyclic undecapeptide immunosuppressant Cyclosporin A, wherein three hydrogen atoms are replaced by deuterium . This specific deuteration yields a molecular mass shift of +3 Da, enabling its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantitation of Cyclosporin A in biological matrices . Unlike unlabeled Cyclosporin A, the deuterated variant is chemically and physically near-identical, but can be analytically resolved by mass spectrometry, thereby correcting for matrix effects and ionization variability that compromise precision and accuracy in therapeutic drug monitoring and pharmacokinetic studies [1].

Cyclosporin A-d3: Advantages Over Structural Analogs


In LC-MS/MS quantification, substituting Cyclosporin A-d3 with unlabeled Cyclosporin A is impossible because both compounds share identical mass-to-charge (m/z) ratios, making them indistinguishable by the mass spectrometer . While structural analog internal standards (ANIS) such as Cyclosporin D (CsD) or ascomycin have been used, they often exhibit differential ionization efficiency and matrix effect behavior compared to the target analyte Cyclosporin A, leading to systematic bias and reduced accuracy [1]. Deuterated internal standards like Cyclosporin A-d3 co-elute with the analyte and experience nearly identical ionization suppression/enhancement, providing superior correction for matrix effects—a critical requirement for meeting regulatory bioanalytical method validation guidelines [2].

Cyclosporin A-d3: Quantitative Performance Evidence


Accuracy vs. Cyclosporin D in Whole Blood

In a head-to-head comparison of isotopically labeled internal standards (ILIS, specifically CsA-D12) versus structural analog internal standards (ANIS, specifically Cyclosporin D) for quantifying Cyclosporin A in whole blood, the ILIS method yielded a median accuracy of -2.1%, while the ANIS method gave -2.0% [1]. Although the difference was not statistically significant in this particular study, the ILIS approach is recognized as the gold standard for mitigating matrix effects and ion suppression, which are major sources of imprecision in complex biological samples [2]. Notably, within-day imprecision was <10% and between-day imprecision <8% for both IS types, demonstrating that deuterated standards can achieve high precision comparable to the best analog methods while offering inherent robustness against matrix variability [1].

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

LC-MS/MS Method Validation Metrics

A validated LC-MS/MS method employing deuterated internal standards (including for Cyclosporin A) achieved a linear quantitation range of 2–1250 ng/mL for Cyclosporin A in plasma [1]. The method demonstrated intra-assay precision with coefficients of variation (CV) ranging from 0.9% to 14.7% and accuracy between 89% and 138%; inter-assay precision CV was 2.5% to 12.5% with accuracy of 90% to 113% [1]. Recovery from plasma was 76.6–84%, and matrix effects were effectively compensated by the deuterated internal standard [1]. These metrics define the analytical performance achievable when using a deuterated IS like Cyclosporin A-d3, providing a benchmark for method development and procurement specifications.

Bioanalytical Method Validation LC-MS/MS Cyclosporine Quantitation

Isotope Dilution Reference Method Performance

An isotope dilution LC-MS/MS candidate reference method using deuterated and 13C-labeled internal standards (including for Cyclosporin A) achieved a measurement range of 5 ng/mL to 2100 ng/mL for Cyclosporin A in human whole blood [1]. The inter-day imprecision was ≤3.5% for Cyclosporin A, and accuracy ranged from 101% to 108% [1]. The expanded measurement uncertainty (k=2) was ≤7.2% [1]. These high-level performance metrics, achieved through the use of stable isotope-labeled internal standards, underscore the value of deuterated analogs in establishing metrological traceability and reference method quality.

Reference Measurement Procedure Isotope Dilution Mass Spectrometry Therapeutic Drug Monitoring

Deuterium Isotope Effect on Pharmacokinetics

Deuteration of drug molecules can influence pharmacokinetic and metabolic profiles through the kinetic isotope effect [1]. While no direct comparative in vivo data for Cyclosporin A-d3 are publicly available, class-level evidence indicates that deuterated analogs may exhibit slower metabolism, altered clearance, and modified half-lives relative to non-deuterated counterparts . For Cyclosporin A, which is extensively metabolized by CYP3A4, deuteration at strategic positions could potentially impact its pharmacokinetic behavior [2]. However, without head-to-head in vivo studies, any such effect remains speculative and must be empirically validated .

Deuterium Isotope Effect Pharmacokinetics Drug Metabolism

Cyclosporin A-d3: Key Application Scenarios


Therapeutic Drug Monitoring for Cyclosporin A

In clinical laboratories performing TDM, Cyclosporin A-d3 serves as the gold-standard internal standard for LC-MS/MS assays quantifying Cyclosporin A in whole blood. Its use ensures accurate and precise measurements across the therapeutic range (2–1250 ng/mL), directly supporting dose optimization to prevent graft rejection or toxicity [1]. The method's ability to compensate for matrix effects and ion suppression is essential for reliable patient results, meeting stringent regulatory requirements [2].

PK and Bioequivalence Studies

During drug development and generic formulation testing, Cyclosporin A-d3 enables precise quantitation of Cyclosporin A in plasma and other biological matrices. The validated LC-MS/MS method with deuterated IS achieves intra- and inter-assay precision below 15% CV, fulfilling FDA and EMA bioanalytical method validation guidelines [1]. This facilitates robust assessment of absorption, distribution, metabolism, and excretion (ADME) profiles, as well as bioequivalence comparisons between innovator and generic products.

Reference Method Development and Standardization

Cyclosporin A-d3 is integral to isotope dilution LC-MS/MS candidate reference methods used for value assignment to commercial calibrators and external quality assessment (EQA) materials. The high accuracy (101–108%) and low inter-day imprecision (≤3.5%) demonstrated in whole blood [1] make deuterated internal standards indispensable for establishing metrological traceability to SI units, thereby harmonizing results across different clinical laboratories and assay platforms.

In Vitro DMPK Investigations

In preclinical DMPK studies, Cyclosporin A-d3 is used as an analytical internal standard to monitor Cyclosporin A concentrations in hepatocyte incubations, microsomal stability assays, and other in vitro systems. The deuterated IS corrects for sample-to-sample variability in extraction efficiency and MS response, providing the quantitative rigor needed to accurately determine intrinsic clearance and metabolic stability parameters [1].

Technical Documentation Hub

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